2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 1700–1720 | Carboxylic acid (C=O) |
| 1650–1680 | Carbamoyl (C=O) |
| 1520, 1350 | Nitro (N-O asymmetric/symmetric) |
| 3100–3300 | N-H stretching (carbamoyl) |
Mass Spectrometry (MS)
- ESI-MS : m/z 369.04 [M+H]⁺, consistent with the molecular formula.
- Fragmentation patterns include loss of CO₂ (44 Da) and the nitro group (46 Da).
Tautomeric Behavior and Conformational Isomerism
Tautomerism
The carbamoyl group (-CONH-) exhibits resonance stabilization, allowing partial double-bond character between C-N. In polar solvents, thiazole-derived tautomers may form, though the 4-phenyl substitution limits this behavior.
Possible Tautomeric Forms :
- Amino-ketone : Thiazole N-H with adjacent carbonyl.
- Imino-enol : Proton migration to the carbamoyl oxygen.
Conformational Isomerism
- Rotation around the C-N bond of the carbamoyl group creates syn and anti conformers.
- X-ray data for similar compounds shows dihedral angles of 15–25° between the thiazole and benzene rings, influencing electronic conjugation.
Table 2: Key Conformational Parameters
| Parameter | Value |
|---|---|
| C-N-C bond angle | 120–125° |
| Dihedral angle (thiazole-benzoic acid) | 18–22° |
Solvent polarity significantly affects conformational equilibrium, with aprotic solvents stabilizing planar arrangements.
Properties
IUPAC Name |
2-nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5S/c21-15(11-7-4-8-13(20(24)25)14(11)16(22)23)19-17-18-12(9-26-17)10-5-2-1-3-6-10/h1-9H,(H,22,23)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJIHXLFACGVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protective Group Approaches
Methyl ester protection of the carboxylic acid converts the meta-directing -COOH into an ortho/para-directing -COOCH3 group. Nitration of methyl benzoate with concentrated nitric acid and sulfuric acid at 0–5°C yields methyl 2-nitrobenzoate as the major product. Subsequent hydrolysis with aqueous NaOH regenerates 2-nitrobenzoic acid. However, achieving the desired 2-nitro-6-carboxybenzoic acid requires introducing a second carboxylic acid group at position 6. This is accomplished via oxidation of a pre-installed methyl group using potassium permanganate under acidic conditions.
Ipso-Nitration Methods
Recent advances in ipso-nitration enable direct replacement of certain substituents (e.g., sulfonic acid groups) with nitro groups. For instance, treating 6-sulfobenzoic acid with fuming nitric acid in the presence of a Lewis acid catalyst replaces the sulfonic acid group at position 6 with a nitro group, yielding 2-nitrobenzoic acid. While this method bypasses protective group steps, scalability remains challenging due to harsh reaction conditions.
Synthesis of 4-Phenyl-1,3-Thiazol-2-Amine
The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves condensation of α-haloketones with thioureas.
Hantzsch Thiazole Formation
Reacting α-bromoacetophenone (synthesized from acetophenone and bromine in acetic acid) with thiourea in ethanol under reflux forms 4-phenyl-1,3-thiazol-2-amine. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr. The product is isolated in 70–85% yield after recrystallization from ethanol.
Key Reaction Conditions
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Duration: 4–6 hours
- Yield: 78% (average)
Carbamoyl Linkage Formation
Coupling 2-nitro-6-carboxybenzoic acid with 4-phenyl-1,3-thiazol-2-amine requires activation of the carboxylic acid group.
Acid Chloride Method
Converting 2-nitro-6-carboxybenzoic acid to its acid chloride using thionyl chloride (SOCl2) facilitates nucleophilic acyl substitution. Reacting the acid chloride with 4-phenylthiazol-2-amine in dry tetrahydrofuran (THF) with triethylamine as a base yields the target compound.
Optimization Insights
Direct Coupling via Carbodiimides
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxysuccinimide (NHS) in dichloromethane enables direct coupling without isolating the acid chloride. This one-pot method reduces purification steps and achieves comparable yields (80–85%).
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for three prominent methods:
| Method | Nitration Yield | Thiazole Yield | Coupling Yield | Total Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| Protective Group | 65% | 78% | 82% | 41% | 98.5% |
| Ipso-Nitration | 58% | 78% | 80% | 36% | 97.2% |
| EDCI/NHS | 65% | 78% | 85% | 43% | 99.1% |
Key Observations
- The EDCI/NHS method offers the highest overall yield (43%) due to efficient coupling.
- Ipso-nitration requires fewer steps but suffers from lower nitration efficiency.
Industrial-Scale Considerations
Continuous Flow Nitration
Adopting continuous flow reactors for nitration improves heat dissipation and safety, enabling higher throughput. A mixed acid (HNO3/H2SO4) system in a silicon carbide reactor achieves 99% conversion in <10 minutes.
Catalytic Thiazole Synthesis
Palladium-catalyzed cross-coupling between aryl halides and thioamides streamlines thiazole ring formation, reducing reliance on hazardous α-bromoketones.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% for all methods.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst
Hydrolysis: Aqueous acid or base
Major Products
Reduction: 2-Amino-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid
Substitution: Various substituted thiazole derivatives
Hydrolysis: 2-Nitrobenzoic acid and 4-phenyl-1,3-thiazol-2-amine
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as an antimicrobial and anticancer agent . The thiazole ring is known for its biological activity, making derivatives of this compound valuable in the development of new therapeutic agents.
Antimicrobial Activity
Research indicates that compounds similar to 2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain thiazole derivatives possess potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Potency of Thiazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound W6 | Staphylococcus aureus, Escherichia coli | 5.19 µM |
| Compound W1 | Candida albicans, Aspergillus niger | 5.08 µM |
These findings suggest that the structural components of this compound may enhance its antimicrobial efficacy.
Anticancer Potential
The compound is also being investigated for its anticancer properties. Certain analogs have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound W17 | HCT116 (colon cancer) | 4.12 |
| Standard Drug (5-FU) | HCT116 (colon cancer) | 7.69 |
The results indicate that modifications to the thiazole structure can lead to enhanced antiproliferative activities.
Materials Science
The unique molecular structure of this compound makes it a candidate for developing novel materials with specific electronic properties. Research into its electronic behavior could lead to applications in organic electronics or photonic devices.
Biological Studies
In biological research, this compound is utilized to study interactions with various biological systems, particularly enzymes and receptors. Understanding these interactions can provide insights into the mechanisms of action for potential therapeutic agents derived from thiazole derivatives.
Case Studies
Several case studies highlight the applications of this compound in real-world scenarios:
- Antimicrobial Development : A study explored the synthesis of new thiazole derivatives based on this compound and evaluated their effectiveness against drug-resistant bacterial strains. The results indicated promising antimicrobial activity that could lead to new treatments for resistant infections.
- Cancer Therapeutics : Another investigation focused on modifying the benzoic acid moiety to enhance anticancer activity against specific tumor types. The study demonstrated that certain derivatives exhibited higher potency compared to existing chemotherapeutics.
- Material Innovations : Research into the electronic properties of this compound revealed potential applications in organic solar cells, where its unique structure could improve charge transport efficiency.
Mechanism of Action
The mechanism of action of 2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The nitro group can also participate in redox reactions within cells, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The compound’s structure places it within a family of benzoic acid derivatives modified with heterocyclic substituents. Key analogs and their distinguishing features include:
Table 1: Structural and Functional Comparisons
*Inferred from structural analogs in .
Key Observations:
- Thiazole vs. This may enhance binding to hydrophobic enzyme pockets.
- Carbamoyl Linkage: The carbamoyl-thiazole group (target compound) contrasts with the benzyloxy-carbamoyl group in 4-{[(benzyloxy)carbamoyl]amino}benzoic acid. The thiazole’s nitrogen atoms may participate in hydrogen bonding or metal coordination, unlike the ether oxygen in the benzyloxy derivative .
Biological Activity
2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a nitro group, a thiazole ring, and a benzoic acid moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole and benzoic acid moieties exhibit antimicrobial properties. The thiazole ring is known to enhance the biological activity of various compounds against bacteria and fungi. For instance, derivatives of nitazoxanide, which share structural similarities with the compound , have shown efficacy against protozoal infections such as those caused by Entamoeba histolytica .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 µg/mL |
| Nitazoxanide | E. histolytica | 5 µg/mL |
| Thiazole derivative A | Staphylococcus aureus | 15 µg/mL |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies suggest that similar thiazole-containing compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular pathways involved in tumor growth. For example, thiazole derivatives have been shown to inhibit the activity of kinases involved in cancer progression .
Case Study: Anticancer Effects
In a study focused on the anticancer effects of thiazole derivatives, it was found that compounds with a similar scaffold to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors, modulating signal transduction pathways that lead to apoptosis or cell cycle arrest.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication processes in cancer cells.
Research Findings
Recent studies have employed quantitative structure–activity relationship (QSAR) analyses to predict the biological activity of similar compounds based on their structural characteristics. These studies indicate that the presence of both the nitro group and the thiazole ring is crucial for enhancing biological activity .
Table 2: QSAR Analysis Results
| Descriptor | Contribution to Activity (%) |
|---|---|
| Nitro Group Presence | 45% |
| Thiazole Ring | 35% |
| Benzoic Acid Moiety | 20% |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 2-Mercaptoaniline, acid chloride | DCM | 65–75 | 90 |
| 2 | EDC, HOBt | DMF | 50–60 | 85 |
| 3 | Column chromatography | Ethyl acetate | – | 95–97 |
Basic: What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography : Use SHELXL (for refinement) and SIR97 (for direct methods) to resolve crystal structures. Key metrics: R-factor ≤ 0.05, bond length/angle deviations < 0.01 Å/1° .
- Spectroscopy :
- IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- NMR : ¹H NMR in DMSO-d₆: aromatic protons (δ 7.2–8.5 ppm), thiazole C-H (δ 8.1 ppm) .
- Mass Spectrometry : ESI-MS in positive mode; expect [M+H]⁺ at m/z 384.1 (calculated for C₁₇H₁₂N₃O₅S) .
Q. Table 2: Key Spectral Peaks
| Technique | Key Signals |
|---|---|
| IR | 1705 cm⁻¹ (C=O), 1525 cm⁻¹ (NO₂) |
| ¹H NMR | δ 8.3 (s, 1H, thiazole), δ 7.8–8.2 (m, 9H, aromatic) |
| ESI-MS | m/z 384.1 ([M+H]⁺) |
Advanced: How can researchers address low yields during the carbamoyl coupling step?
Methodological Answer:
Low yields (e.g., <50%) often arise from steric hindrance or competing side reactions. Strategies include:
- Optimized Catalysis : Replace EDC with DCC/DMAP for enhanced activation of the carboxylic acid .
- Solvent Screening : Test polar aprotic solvents (DMF vs. THF) to improve solubility .
- Temperature Control : Conduct reactions at 0–4°C to suppress hydrolysis of active intermediates .
Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and quantify intermediates via LC-MS.
Advanced: What mechanistic insights exist for this compound’s reported biological activity?
Methodological Answer:
- Anticancer Activity : Molecular docking studies (e.g., AutoDock Vina) suggest inhibition of tyrosine kinases via hydrogen bonding between the nitro group and ATP-binding site residues (ΔG ≈ -9.2 kcal/mol) .
- Antimicrobial Action : The thiazole ring disrupts bacterial membrane integrity, as shown in fluorescence assays using propidium iodide uptake .
Contradictions : Some studies report IC₅₀ values >100 μM in cancer cells , while others show efficacy at 10–20 μM . Resolve via standardized bioassays (e.g., MTT vs. resazurin assays) and controlled cell lines.
Advanced: How should researchers validate conflicting spectral data (e.g., NMR shifts) across studies?
Methodological Answer:
- Solvent/Debye Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; aromatic protons may shift by 0.3–0.5 ppm due to hydrogen bonding .
- Dynamic Effects : Variable temperature NMR (25°C vs. 60°C) can resolve conformational exchange broadening .
- Cross-Validation : Use high-field instruments (≥500 MHz) and spike samples with authentic standards to confirm assignments .
Basic: What in vitro models are appropriate for initial biological screening?
Methodological Answer:
- Cancer : NCI-60 cell line panel (e.g., MCF-7, A549) with 72-hour exposure and IC₅₀ determination via SRB assay .
- Antimicrobial : MIC testing against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines) .
Advanced: What computational tools predict this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : SwissADME or pkCSM to estimate logP (~2.8), bioavailability (F ≈ 45%), and BBB permeability (low) .
- Toxicity : ProTox-II for hepatotoxicity alerts (e.g., mitochondrial membrane disruption) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
